Trimethylstannane
Overview
Description
Trimethylstannane is an organotin compound with various derivatives . It is used in the synthesis of several compounds, including 1,1′-[4,8-Bis[5-(2-hexyldecyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] and Bis(trimethylstannyl)acetylene .
Synthesis Analysis
Trimethylstannane can be synthesized through several methods. For instance, Trimethyltin chloride can be prepared by the redistribution reaction of tetramethyltin with tin tetrachloride . Another method involves the use of the Suzuki cross-coupling reaction .
Molecular Structure Analysis
Trimethylstannane has a complex molecular structure. For example, 1,1′-[4,8-Bis[5-(2-hexyldecyl)-2-thienyl]benzo[1,2-b:4,5-b′]dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane] has a molecular weight of 1128.99 . The structure of trimethylstannane derivatives can be influenced by the presence of metal film surfaces .
Chemical Reactions Analysis
Trimethylstannane participates in various chemical reactions. For example, (aryloxy)trimethylstannanes react with methanesulfonyl chloride to produce chlorotrimethylstannane and aryl methanesulfonates . Another study showed that (aryloxy)trimethylstannane reacts with benzyl bromide to give aryl benzyl ether and bromotrimethylstannane .
Physical And Chemical Properties Analysis
The physical and chemical properties of Trimethylstannane can vary depending on its specific derivative . For example, (dimethylamino)trimethylstannane has a molecular weight of 207.889 . The particle interaction energy of Trimethylstannane can depend on the particle size, which can change markedly at the nanometer level .
Scientific Research Applications
Vibrational Spectra Analysis
Trimethylstannane has been studied for its vibrational spectra properties. In 1982, Imai and Aida conducted research on the infrared and Raman spectra of trimethylstannane, leading to assignments for its fundamental vibrations, excluding internal torsions. This research plays a critical role in understanding the molecular structure and behavior of trimethylstannane (Imai & Aida, 1982).
Involvement in Platinum Complex Formation
Glockling and Pollock (1975) explored the role of trimethylstannane in the formation of platinum complexes. Their study demonstrated that trimethylstannane can displace alkane from certain platinum complexes at room temperature, highlighting its potential in the formation and modification of metal-organic compounds (Glockling & Pollock, 1975).
Use in Oxidative Coupling Reactions
Piers, Yee, and Gladstone (2000) researched the use of trimethylstannane in oxidative coupling reactions. They synthesized bis-trimethylstannanes and found that treatment with copper chloride (CuCl) in solution effectively resulted in oxidative coupling, yielding various tricyclic products. This application is significant for synthesizing complex organic compounds (Piers, Yee, & Gladstone, 2000).
Reaction with Methanesulfonyl Chloride
Kozuka, Yamaguchi, and Tagaki (1983) investigated the reaction of (aryloxy)trimethylstannane with methanesulfonyl chloride. They conducted a kinetic study and proposed a four-center transition state for the reaction. This research provides insight into the reactivity of trimethylstannane derivatives in organic synthesis (Kozuka, Yamaguchi, & Tagaki, 1983).
NMR Studies and Synthesis
The synthesis and carbon-13 NMR studies of polycyclic hydrocarbons with trimethyltin at the bridgehead were described by Della and Patney (1979). They provided valuable information on the electronic properties of organotin compounds, essential for understanding their behavior in chemical reactions (Della & Patney, 1979).
Electron Impact Studies
Yergey and Lampe (1968) performed electron impact studies on ionization and dissociation of trimethylstannanes. Their research contributed to the understanding of the energetic properties of organotin molecules, ions, and radicals, which is important in organometallic chemistry (Yergey & Lampe, 1968).
Photochemical Synthesis Method
Chen et al. (2016) developed an efficient, transition-metal-free photochemical method for synthesizing aryl trimethylstannanes from aryl halides. This method features excellent functional group tolerance and mild reaction conditions, indicating a significant advancement in the synthesis of organotin compounds (Chen, He, Zhang, & Li, 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
trimethylstannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH3.Sn.H/h3*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHQRARQNZOXRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SnH](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-73-8, 17272-57-0 | |
Record name | Trimethylstannane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1631-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethyltin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017272570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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